molecular formula C9H8F3NO B2946524 4,4,4-Trifluoro-1-(pyridin-3-yl)butan-1-one CAS No. 1342477-28-4

4,4,4-Trifluoro-1-(pyridin-3-yl)butan-1-one

Cat. No.: B2946524
CAS No.: 1342477-28-4
M. Wt: 203.164
InChI Key: ANQVODXCSVSYRE-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-1-(pyridin-3-yl)butan-1-one is a chemical compound with the molecular formula C9H8F3NO It is characterized by the presence of a trifluoromethyl group attached to a butanone backbone, which is further connected to a pyridine ring

Preparation Methods

The synthesis of 4,4,4-Trifluoro-1-(pyridin-3-yl)butan-1-one typically involves the reaction of 3-pyridylacetonitrile with trifluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .

Chemical Reactions Analysis

4,4,4-Trifluoro-1-(pyridin-3-yl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4,4,4-Trifluoro-1-(pyridin-3-yl)butan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-1-(pyridin-3-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

4,4,4-Trifluoro-1-(pyridin-3-yl)butan-1-one can be compared with other similar compounds, such as:

    4,4,4-Trifluoro-1-phenyl-1,3-butanedione: This compound has a phenyl group instead of a pyridine ring, leading to different chemical properties and applications.

    4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione: The presence of a naphthyl group provides unique electronic and steric effects.

    4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione:

Properties

IUPAC Name

4,4,4-trifluoro-1-pyridin-3-ylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO/c10-9(11,12)4-3-8(14)7-2-1-5-13-6-7/h1-2,5-6H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQVODXCSVSYRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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